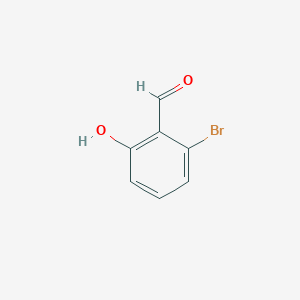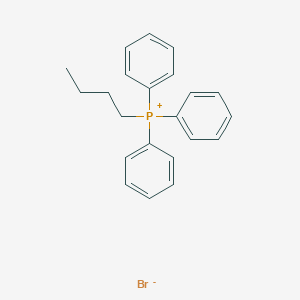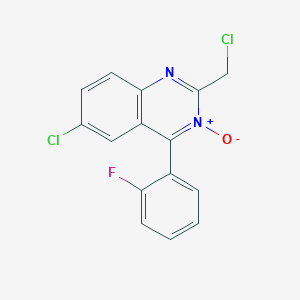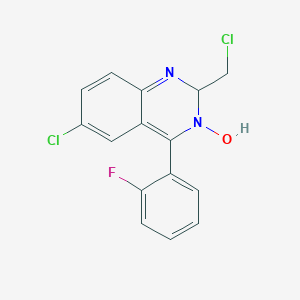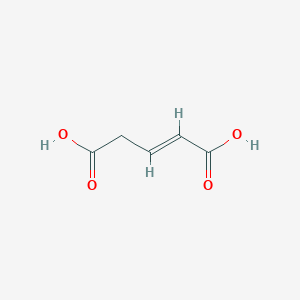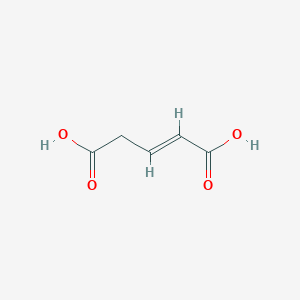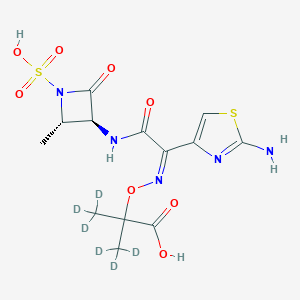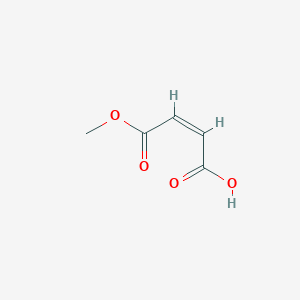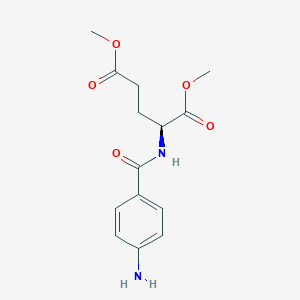
dimethyl N-(4-aminobenzoyl)-L-glutamate
Overview
Description
Dimethyl N-(4-aminobenzoyl)-L-glutamate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dimethyl ester group attached to the glutamic acid moiety, with an additional 4-aminobenzoyl group attached to the nitrogen atom of the glutamate
Mechanism of Action
Target of Action
Dimethyl N-(4-aminobenzoyl)-L-glutamate, also known as N-(p-Aminobenzoyl)-L-glutamic Acid Dimethyl Ester, primarily targets the Pf-DHFR-TS protein . This protein is a key enzyme in the folate pathway of the malaria parasite Plasmodium falciparum .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This interaction inhibits the function of the Pf-DHFR-TS protein, thereby disrupting the folate pathway . The disruption of this pathway can lead to the death of the malaria parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway . This pathway is crucial for the synthesis of nucleotides in the malaria parasite. By inhibiting the Pf-DHFR-TS protein, the compound disrupts this pathway, leading to a halt in the growth and multiplication of the parasite .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may have good absorption and distribution properties. The compound’s stability under various conditions also suggests that it may have a reasonable half-life.
Result of Action
The result of the compound’s action is the inhibition of the growth and multiplication of the malaria parasite . This is achieved by disrupting the folate pathway, which is crucial for the synthesis of nucleotides in the parasite . The compound has demonstrated significant antimalarial activity against the chloroquine-resistant strain of the malaria parasite .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that it may be more effective in aqueous environments. Additionally, the compound’s stability under various conditions suggests that it may retain its efficacy under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Dimethyl N-(4-aminobenzoyl)-L-glutamate has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to have a role in the inhibition of the Pf-DHFR-TS protein, which is involved in the life cycle of the malaria parasite Plasmodium falciparum . This interaction suggests that this compound could potentially be used in the development of new antimalarial drugs .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific cellular context. For example, in the context of malaria-infected cells, this compound has been shown to inhibit the growth of the parasite, potentially leading to a decrease in the severity of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Pf-DHFR-TS protein. This interaction leads to the inhibition of the protein’s function, which in turn disrupts the life cycle of the malaria parasite .
Temporal Effects in Laboratory Settings
Given its potential as an antimalarial drug, it would be important to study its long-term effects on cellular function, as well as its stability and degradation over time .
Metabolic Pathways
Given its structural similarity to other compounds known to be involved in various metabolic pathways, it is likely that it interacts with a variety of enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate typically involves the amidation of N-(4-aminobenzoyl)-L-glutamic acid with dimethyl sulfate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually heated to around 90°C for 15 minutes under microwave irradiation to achieve optimal yields .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(4-aminobenzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Dimethyl N-(4-aminobenzoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an antimalarial agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobenzoyl)-L-glutamic acid: A precursor in the synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate.
Dimethyl N-(4-nitrobenzoyl)-L-glutamate: A similar compound with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DHFR makes it particularly valuable in the development of antimalarial drugs .
Properties
IUPAC Name |
dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFJPQFZZYFPU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499503 | |
| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52407-60-0 | |
| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dimethyl N-(4-aminobenzoyl)-L-glutamate in developing new antifolate drugs?
A: this compound serves as a vital precursor in synthesizing various antifolate compounds with potential therapeutic applications. Both research papers highlight its role in the multi-step synthesis of novel antifolates. For instance, in the development of "2-aza-2-desamino-5,8-dideazafolic acid" (ADDF) [], researchers used this compound in a condensation reaction with a benzotriazine derivative, followed by ester hydrolysis, to produce the final compound. Similarly, it was instrumental in creating an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA), N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF, 543U76) []. These examples demonstrate its importance as a molecular scaffold upon which researchers can build diverse structures to target specific enzymes involved in folate metabolism.
Q2: How do the structural modifications introduced by using this compound translate into different biological activities of the final compounds?
A: The structure of the final antifolate compound, achieved by reacting this compound with other molecules, significantly impacts its biological activity. For example, ADDF, synthesized using this compound [], showed inhibitory activity against recombinant mouse thymidylate synthase, a key enzyme in DNA synthesis. This inhibition was competitive with 5,10-methylenetetrahydrofolate, demonstrating ADDF's ability to interfere with folate metabolism. Moreover, ADDF proved to be a substrate for murine folylpolyglutamate synthetase and effectively inhibited the growth of L1210 cells in culture. These findings highlight how subtle structural changes stemming from the use of this compound can lead to compounds with desirable pharmacological profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
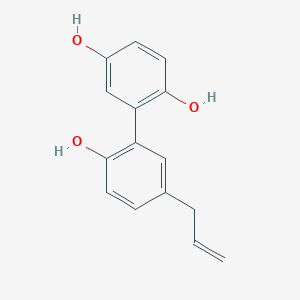
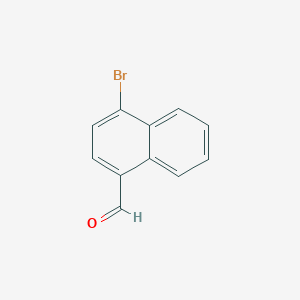
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
